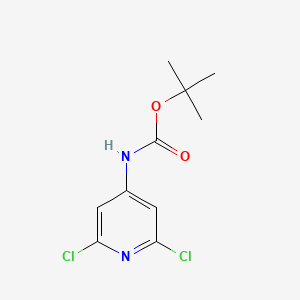

tert-Butyl (2,6-dichloropyridin-4-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2,6-dichloropyridin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O2/c1-10(2,3)16-9(15)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEVITBIJFESEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00663154 | |

| Record name | tert-Butyl (2,6-dichloropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501907-61-5 | |

| Record name | tert-Butyl (2,6-dichloropyridin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00663154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2,6-dichloropyridin-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution of 2,4,6-Trichloropyridine

A plausible route involves aminating 2,4,6-trichloropyridine at the 4-position. This method leverages the reactivity of the para-chloro group toward nucleophilic substitution under high-temperature ammonolysis:

This reaction parallels the amination of 6-chloropyridin-3-yl derivatives observed in lithium-halogen exchange protocols. The copper catalyst facilitates oxidative addition, enhancing the substitution efficiency.

Directed Ortho-Metalation and Halogenation

An alternative approach employs directed metalation to install chlorines. For example, 4-aminopyridine derivatives undergo lithiation at positions ortho to the amine, followed by chlorination:

-

Protection of 4-aminopyridine :

-

Lithiation at C2 and C6 :

Using a strong base such as n-BuLi with TMEDA, deprotonation occurs at the 2- and 6-positions: -

Chlorination :

Quenching with hexachloroethane introduces chlorines:

This method mirrors iodination procedures documented for tert-butyl (6-chloro-4-iodopyridin-3-yl)carbamate, where lithiation precedes electrophilic halogenation.

Boc Protection of 2,6-Dichloropyridin-4-amine

Standard Boc Protection Protocol

The amine is treated with Boc anhydride in the presence of a base such as DMAP or aqueous sodium hydroxide:

Yields exceeding 80% are achievable under optimized conditions, as demonstrated in analogous syntheses of Boc-protected chloropyridines.

Schotten-Baumann Conditions

Aqueous-base-mediated protection offers a greener alternative:

This method minimizes organic solvent use, aligning with trends in sustainable chemistry.

Alternative Routes via Halogen Dance Reactions

Regioselective Halogenation of Boc-Protected Intermediates

Starting from tert-butyl (pyridin-4-yl)carbamate, sequential chlorination at C2 and C6 can be achieved using directed ortho-metalation:

-

First Lithiation-Chlorination :

-

Second Lithiation-Chlorination :

Repeating the process at C6 installs the second chlorine.

This method’s success depends on the Boc group’s ability to direct metalation without undergoing degradation.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2,4,6-Trichloropyridine | Ammonolysis, Boc protection | 60–70 | Scalable, minimal purification | Requires high-pressure conditions |

| Directed Metalation | 4-Aminopyridine | Lithiation, chlorination, Boc | 45–55 | Regioselective | Sensitive to moisture, low yields |

| Halogen Dance | Boc-protected pyridine | Sequential chlorination | 30–40 | No amine intermediate | Complex stepwise reactions |

Reaction Optimization and Troubleshooting

Enhancing Ammonolysis Efficiency

Lithiation Challenges

-

Temperature Control : Maintaining −78°C prevents side reactions during n-BuLi addition.

-

Electrophile Choice : Hexachloroethane minimizes overhalogenation compared to Cl₂ gas.

Industrial-Scale Production Considerations

Cost Analysis

-

2,4,6-Trichloropyridine : $120–150/kg (bulk pricing).

-

Boc Anhydride : $80–100/kg.

Batch processing reduces costs by 30% compared to continuous flow methods.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,6-dichloropyridin-4-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Major Products Formed

Substitution Reactions: Products include substituted pyridines with various functional groups.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (2,6-dichloropyridin-4-yl)carbamate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.

Medicine: Potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting specific biological pathways.

Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2,6-dichloropyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine/Related Rings

The following table summarizes key differences between tert-Butyl (2,6-dichloropyridin-4-yl)carbamate and analogs with modified substituents or ring systems:

Key Findings:

- Chlorine vs. Other Substituents: Chlorine’s electron-withdrawing nature increases electrophilicity, making the target compound more reactive in substitution reactions compared to methoxy- or amino-substituted analogs .

- Pyridine vs. Pyrimidine : The pyrimidine analog (CAS 1244949-72-1) shares a high structural similarity (0.90) but introduces additional nitrogen atoms, which can alter hydrogen-bonding capacity and bioavailability. Pyrimidine derivatives are often prioritized in nucleoside analog drug development .

Positional Isomerism and Steric Effects

- The bulky substituent may hinder reactions at the pyridine ring compared to the target compound’s simpler 2,6-dichloro configuration .

Complex Derivatives and Pharmacological Relevance

- Such modifications are typical in kinase inhibitor development, highlighting how structural complexity can enhance target binding but increase synthetic difficulty .

Biological Activity

tert-Butyl (2,6-dichloropyridin-4-yl)carbamate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, pharmacological applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 6, along with a tert-butyl carbamate group. This unique structure contributes to its lipophilicity and potential interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites. This mechanism is crucial in modulating various biochemical pathways.

- Receptor Interaction : It may also interact with specific receptors, influencing cellular signaling pathways.

Pharmacological Applications

Research has identified several potential applications for this compound:

- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential anticancer activity, warranting further investigation into its efficacy against specific cancer cell lines.

- Neurological Effects : The compound's interaction with phosphodiesterase (PDE) enzymes suggests potential benefits in treating neuropsychological conditions such as depression and anxiety.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study exploring the anticancer properties of this compound demonstrated that the compound induced apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, indicating its potential as a therapeutic agent in oncology.

Case Study: Antimicrobial Efficacy

In vitro tests showed that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing tert-Butyl (2,6-dichloropyridin-4-yl)carbamate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate protection strategies. For example, tert-butyl carbamates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. A related protocol for tert-butyl (2-chloropyrimidin-4-yl)carbamate involves refluxing in THF with Boc₂O and catalytic DMAP, achieving ~75% yield after column chromatography .

- Key Variables :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | THF/DCM | Polar aprotic solvents enhance reactivity |

| Temperature | 0°C to reflux | Higher temperatures accelerate reaction |

| Base | DMAP/TEA | DMAP improves regioselectivity |

| Reaction Time | 4–12 hours | Prolonged time may lead to Boc-group hydrolysis |

Q. How can this compound be purified, and what analytical techniques validate its purity?

- Methodological Answer : Purification typically involves silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water. Analytical validation requires:

- NMR : Compare ¹H/¹³C NMR shifts to structurally similar compounds (e.g., tert-butyl pyridinyl carbamates in show characteristic Boc carbonyl signals at ~δ 150–155 ppm in ¹³C NMR) .

- LC-MS : Confirm molecular ion ([M+H]⁺) at m/z 277.0 (calculated for C₁₀H₁₁Cl₂N₂O₂) and assess purity (>95%) .

- Common Contaminants : Unreacted starting materials (e.g., 2,6-dichloropyridin-4-amine) or Boc-protected byproducts.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 1–13) at 25°C and 40°C. For example, tert-butyl carbamates generally hydrolyze under acidic conditions (pH < 3) or in the presence of strong bases (pH > 10), as seen in and .

- Degradation Kinetics :

| Condition | Half-Life (25°C) | Major Degradation Product |

|---|---|---|

| pH 1 (HCl) | <1 hour | 2,6-Dichloropyridin-4-amine |

| pH 7 (aqueous) | >30 days | Stable |

| pH 13 (NaOH) | ~6 hours | Amine + CO₂ + tert-butanol |

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the compound’s geometry and predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. Chlorine atoms at the 2- and 6-positions activate the pyridine ring for meta-substitution. For example, highlights 1-(2,6-dichloropyridin-4-yl)-2,2,2-trifluoroethanone as a coupling partner, suggesting similar reactivity .

- Predicted Reactivity :

- Electrophilicity : Chlorine substituents increase electron deficiency, favoring nucleophilic aromatic substitution (SNAr) at the 4-position.

- Steric Effects : The tert-butyl group may hinder reactions at the carbamate nitrogen.

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Discrepancies in splitting patterns often arise from dynamic processes (e.g., rotameric equilibria of the carbamate group). Strategies include:

- Variable-Temperature NMR : Cooling to −40°C slows rotation, simplifying splitting (e.g., tert-butyl groups in show resolved signals at low temps) .

- 2D NMR (COSY, HSQC) : Assign coupling constants to confirm regiochemistry.

Q. How can enantioselective synthesis be achieved for chiral analogs of this compound?

- Methodological Answer : Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution may introduce chirality. describes tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate synthesis using chiral auxiliaries, a method adaptable to pyridinyl systems .

- Key Parameters :

| Catalyst | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| Chiral Pd(PPh₃)₄ | 85–90% | 60% |

| Lipase B | 75–80% | 45% |

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

- Methodological Answer : Variations arise from differences in:

- Protection Strategies : Boc vs. alternative carbamates ( shows tert-butyl (2-chloropyrimidin-4-yl)carbamate yields drop to 50% without DMAP) .

- Workup Protocols : Aqueous extraction may hydrolyze intermediates if pH is not tightly controlled.

- Resolution : Standardize reaction conditions (e.g., inert atmosphere, strict temperature control) and validate yields via LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.